molecular formula C8H18N2O B1389013 3-(Sec-butylamino)-N-methylpropanamide CAS No. 1001346-14-0

3-(Sec-butylamino)-N-methylpropanamide

Cat. No. B1389013
M. Wt: 158.24 g/mol
InChI Key: MCLWFHNCWWQPSP-UHFFFAOYSA-N
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Patent
US07709471B2

Procedure details

A mixture of N-methylacrylamide (ABCR; 500 mg, 5.87 mmol), sec-butylamine (Aldrich; 530 mL, 5.22 mmol) and ethanol (4 mL) was heated in a microwave to 140° C. for 45 minutes and then at 150° C. for 30 minutes. The reaction mixture was cooled and poured onto an SCX-2 cartridge (5 g) and cartridge washed through with methanol (˜50 mL). Products were then eluted with 2M ammonia in methanol (˜50 mL) and evaporated to afford the title compound as a straw coloured oil (563 mg; 61%)
Quantity
500 mg
Type
reactant
Reaction Step One
Quantity
530 mL
Type
reactant
Reaction Step One
Quantity
4 mL
Type
solvent
Reaction Step One
Yield
61%

Identifiers

REACTION_CXSMILES
[CH3:1][NH:2][C:3](=[O:6])[CH:4]=[CH2:5].[CH:7]([NH2:11])([CH2:9][CH3:10])[CH3:8]>C(O)C>[CH3:8][CH:7]([NH:11][CH2:5][CH2:4][C:3]([NH:2][CH3:1])=[O:6])[CH2:9][CH3:10]

Inputs

Step One
Name
Quantity
500 mg
Type
reactant
Smiles
CNC(C=C)=O
Name
Quantity
530 mL
Type
reactant
Smiles
C(C)(CC)N
Name
Quantity
4 mL
Type
solvent
Smiles
C(C)O

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
140 °C
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
The reaction mixture was cooled
ADDITION
Type
ADDITION
Details
poured onto an SCX-2 cartridge (5 g) and cartridge
WASH
Type
WASH
Details
washed through with methanol (˜50 mL)
WASH
Type
WASH
Details
Products were then eluted with 2M ammonia in methanol (˜50 mL)
CUSTOM
Type
CUSTOM
Details
evaporated

Outcomes

Product
Details
Reaction Time
30 min
Name
Type
product
Smiles
CC(CC)NCCC(=O)NC
Measurements
Type Value Analysis
AMOUNT: MASS 563 mg
YIELD: PERCENTYIELD 61%
YIELD: CALCULATEDPERCENTYIELD 68.2%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.